1-epi-Ramipril

Catalog No.
S839321
CAS No.
104195-90-6
M.F
C₂₃H₃₂N₂O₅
M. Wt
416.51
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-epi-Ramipril

CAS Number

104195-90-6

Product Name

1-epi-Ramipril

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid

Molecular Formula

C₂₃H₃₂N₂O₅

Molecular Weight

416.51

InChI

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18+,19-,20-/m0/s1

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O

Synonyms

(2S,3aS,6aS)-1-[(1S)-2-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid; [2S-[1[R*(S*)],2α,3aβ,6aβ]]-1-[2-[[1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrol
  • Understanding Mechanism of Action: Ramipril works by inhibiting an enzyme called angiotensin-converting enzyme (ACE). This enzyme plays a role in regulating blood pressure. It's important to understand how the epimer interacts with ACE compared to Ramipril. Does it inhibit ACE to the same extent? Does it have a different mechanism of action altogether? Research in this area could involve enzyme activity assays and protein modeling techniques [].
  • Pharmacological Properties: Since Ramipril is a prodrug, meaning it needs to be converted to its active form in the body, investigating the pharmacokinetic and pharmacodynamic properties of the epimer is crucial. How is it absorbed, distributed, metabolized, and excreted? Does it require activation like Ramipril, or does it have inherent activity? These aspects would involve studies in animal models to assess absorption, metabolism, and efficacy [].
  • Safety and Toxicity: If the epimer shows promise in terms of mechanism and pharmacological properties, testing its safety profile would be the next step. This would involve in vitro and in vivo toxicology studies to assess potential adverse effects [].

1-epi-Ramipril is a stereoisomer of Ramipril, which is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. The chemical structure of 1-epi-Ramipril is similar to that of Ramipril, but it differs in the spatial arrangement of atoms, which can influence its biological activity and pharmacokinetics. The molecular formula for 1-epi-Ramipril is C23H32N2O5C_{23}H_{32}N_{2}O_{5}, and it has a molecular weight of approximately 416.51 g/mol .

(R,S,S,S,S)-Ramipril Epimer itself is not a therapeutic drug and has no known mechanism of action in the body. Research on its mechanism of action is not applicable.

  • Limited information exists on the specific safety profile of (R,S,S,S,S)-Ramipril Epimer. As an impurity, its presence in ramipril medications needs to be minimized to ensure patient safety [].
  • Research focuses on controlling its levels in ramipril to avoid potential adverse effects associated with unknown interactions or unexpected biological activity [].
As Ramipril, primarily involving hydrolysis and metabolic conversion to its active form, Ramiprilat. In the body, 1-epi-Ramipril is rapidly converted to Ramiprilat through hepatic cleavage of the ester group. This conversion is crucial as Ramiprilat exhibits significantly greater ACE inhibitory activity compared to its parent compound. The chemical transformation can be summarized as follows:

1 epi RamiprilHepatic EsterasesRamiprilat\text{1 epi Ramipril}\xrightarrow{\text{Hepatic Esterases}}\text{Ramiprilat}

The primary biological activity of 1-epi-Ramipril is its inhibition of ACE, which leads to decreased production of angiotensin II, a potent vasoconstrictor. This action results in reduced blood pressure and decreased workload on the heart. Additionally, by inhibiting ACE, 1-epi-Ramipril may contribute to increased levels of bradykinin, a peptide that promotes vasodilation. The pharmacological effects include:

  • Antihypertensive effects: Lowering blood pressure.
  • Cardioprotective effects: Reducing the risk of myocardial infarction and stroke.
  • Renoprotective effects: Beneficial for patients with chronic kidney disease by reducing proteinuria and slowing progression.

The synthesis of 1-epi-Ramipril involves several steps that typically include the following:

  • Starting Materials: The synthesis begins with appropriate amino acids or derivatives that are precursors for the cyclization process.
  • Cyclization: A key step involves forming the bicyclic structure characteristic of Ramipril through cyclization reactions.
  • Esterification: The formation of the ethyl ester group is achieved through esterification reactions.
  • Resolution: To obtain the specific stereoisomer (1-epi-Ramipril), resolution techniques such as chiral chromatography may be employed.

1-epi-Ramipril is primarily used in clinical settings for managing hypertension and heart failure. Its applications include:

  • Hypertension Management: Effective in lowering blood pressure in patients with essential hypertension.
  • Heart Failure Treatment: Used as part of combination therapy for patients with heart failure to improve outcomes.
  • Chronic Kidney Disease Management: Helps in preserving renal function by reducing glomerular pressure.

Studies have shown that 1-epi-Ramipril interacts with various drugs and biological pathways. Key interactions include:

  • Drug Interactions: Co-administration with diuretics may enhance hypotensive effects; caution is advised when used with other antihypertensives.
  • Biological Pathways: Interference with the renin-angiotensin system can lead to altered pharmacodynamics when combined with other agents affecting this pathway.

Adverse effects related to these interactions may include hypotension, hyperkalemia, and renal impairment.

Several compounds share structural similarities with 1-epi-Ramipril, including:

CompoundStructure TypeUnique Features
RamiprilACE InhibitorProdrug converted to Ramiprilat; strong ACE inhibition
LisinoprilACE InhibitorDoes not require metabolic activation; longer half-life
EnalaprilACE InhibitorRapidly converted to Enalaprilat; used for heart failure
CaptoprilACE InhibitorFirst ACE inhibitor; contains a sulfhydryl group

Uniqueness of 1-epi-Ramipril

1-epi-Ramipril's uniqueness lies in its stereochemistry, which may confer different pharmacokinetic properties compared to other ACE inhibitors. This stereochemical variation can potentially lead to differences in efficacy and side effect profiles, making it a subject of interest for further pharmacological studies.

XLogP3

1.4

Wikipedia

(R,S,S,S,S)-ramipril epimer

Dates

Modify: 2023-08-15

Explore Compound Types